1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one
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Overview
Description
1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidin-2-one core, which is a six-membered ring containing nitrogen, and an azidomethyl group attached to an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources like sodium azide.
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through cyclization reactions involving piperidine derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like sodium chlorite.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The azidomethyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Sodium chlorite under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium azide for azidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding lactams, while reduction can produce amines.
Scientific Research Applications
1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. The piperidin-2-one core may interact with biological receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one: Unique due to the presence of both the azidomethyl and oxazole groups.
Piperidine Derivatives: Commonly used in pharmaceuticals and known for their biological activity.
Oxazole Derivatives: Known for their applications in medicinal chemistry and materials science.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
919121-99-6 |
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Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-[4-[4-(azidomethyl)-1,3-oxazol-2-yl]phenyl]piperidin-2-one |
InChI |
InChI=1S/C15H15N5O2/c16-19-17-9-12-10-22-15(18-12)11-4-6-13(7-5-11)20-8-2-1-3-14(20)21/h4-7,10H,1-3,8-9H2 |
InChI Key |
FKSICLZPMFTBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C3=NC(=CO3)CN=[N+]=[N-] |
Origin of Product |
United States |
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